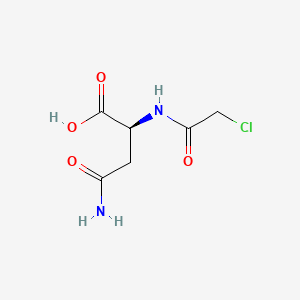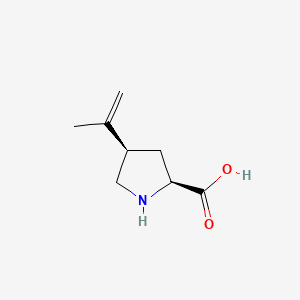
Chloroacetyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroacetyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a chloroacetyl group attached to the amino acid L-asparagine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetyl-L-asparagine typically involves the reaction of L-asparagine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of chloroacetyl chloride to a solution of L-asparagine and triethylamine, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: Chloroacetyl-L-asparagine can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed to yield L-asparagine and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Can be carried out using aqueous acid or base.
Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield various substituted derivatives of L-asparagine.
Hydrolysis: Produces L-asparagine and chloroacetic acid.
Oxidation and Reduction: Result in oxidized or reduced forms of the compound, depending on the reagents used.
科学的研究の応用
Chloroacetyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Chloroacetyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors.
類似化合物との比較
Chloroacetyl-L-asparagine can be compared with other similar compounds, such as:
Bromoacetyl-L-asparagine: Similar in structure but contains a bromoacetyl group instead of a chloroacetyl group.
Fluoroacetyl-L-asparagine: Contains a fluoroacetyl group and exhibits different reactivity and properties.
Acetyl-L-asparagine: Lacks the halogen atom and has different chemical and biological properties.
特性
IUPAC Name |
(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOREWCHUWIPOO-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721379 |
Source


|
| Record name | N~2~-(Chloroacetyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122723-93-7 |
Source


|
| Record name | N~2~-(Chloroacetyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6,7-Metheno-3H-pyrazolo[4,3-c]pyridazine,3a,6,7,7a-tetrahydro-(9CI)](/img/new.no-structure.jpg)





![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazol-6-ol](/img/structure/B568141.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)
